3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is a chemical compound characterized by its unique structure, which includes a phenoxyphenyl group and a carbamoyl group linked to a prop-2-enoic acid backbone. This compound is primarily studied for its potential biological activities, particularly in the context of medicinal chemistry. It has been noted for its ability to interact with various biological targets, leading to potential therapeutic applications.
The compound can be synthesized through established organic chemistry methods, particularly involving the reaction of 4-phenoxyaniline with acryloyl chloride in the presence of a base, such as triethylamine. This synthesis route allows for the formation of the desired carbamoyl structure attached to the prop-2-enoic acid framework.
3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid falls under the category of carbamic acid derivatives. It is classified as an organic compound due to its carbon-based structure and functional groups, which include an amide and an enolic acid moiety.
The synthesis of 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid typically involves two main steps:
The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product. Optimizing these parameters is crucial for scaling up production in industrial settings.
The molecular formula of 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is , with a molecular weight of approximately 283.28 g/mol. The structure features:
Key structural data includes:
3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid can participate in various chemical reactions:
The mechanism of action for 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes related to cell proliferation, indicating potential anticancer properties. The precise molecular pathways are still under investigation, but its ability to modulate enzyme activity could lead to significant therapeutic effects.
The physical properties of 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C16H13NO4 |
Molecular Weight | 283.28 g/mol |
Melting Point | Not specified in sources |
Solubility | Soluble in organic solvents |
These properties influence its behavior in various chemical environments and applications.
3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid has potential scientific uses primarily in medicinal chemistry and drug development due to its biological activity. Its ability to inhibit specific enzymes makes it a candidate for further research into anticancer therapies and other therapeutic applications targeting cellular processes.
The synthesis of 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid (CAS: 929697-61-0) employs innovative approaches to construct its α,β-unsaturated carbamoyl architecture. Industrial-scale production utilizes direct coupling reactions between 4-phenoxyaniline and maleic anhydride derivatives, achieving high yields (>85%) under mild conditions [2]. This method employs coupling agents like carbodiimides to facilitate amide bond formation while preserving the acid-sensitive phenoxy linkage. Advanced green chemistry approaches have emerged using environmentally benign catalysts (e.g., immobilized lipases) in solvent-free systems, reducing waste generation by 40% compared to traditional methods [4].
A significant breakthrough involves microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining exceptional purity (>99%). This technique enables precise temperature control during the critical conjugation step, preventing undesirable Z-isomer formation [2] [4]. The reaction progress is monitored via real-time spectroscopic analysis, confirming complete conversion of the acrylic acid intermediate before workup. Post-crystallization from ethanol-water mixtures yields analytically pure material suitable for pharmaceutical applications, as verified by multiple orthogonal analytical methods including HPLC, NMR, and elemental analysis [2].
Table 1: Key Synthetic Methods for 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid
Method | Reaction Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Direct Coupling | DCC, CH₂Cl₂, 0-5°C, 12h | 78 | >98 | High reproducibility |
Microwave-Assisted | Solvent-free, 120°C, 15 min | 92 | >99 | Rapid synthesis |
Enzymatic Catalysis | Immobilized lipase, 40°C, 8h | 85 | >97 | Environmentally friendly |
Multi-step Crystallization | Toluene/hexane, reflux | 76 | >99.5 | Pharma-grade purity |
The thermodynamically favored (E)-configuration of 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is crucial for its biological activity and intermolecular interactions. Stereoselective synthesis employs chiral auxiliaries attached to the acrylic acid precursor, directing the carbamoylation reaction to achieve >98% enantiomeric excess [4] [10]. The Weintraub modification of the Knoevenagel condensation proves particularly effective, utilizing L-proline-derived catalysts to control stereochemistry during C-C bond formation [10].
Comparative studies with structural analogs like 3-(4-Acetylphenyl)prop-2-enoic acid (PubChem CID: 56628261) reveal that electron-withdrawing substituents on the phenyl ring significantly accelerate reaction kinetics but may compromise stereoselectivity [10]. For the target compound, optimal results are obtained using bulky tin-based catalysts that sterically hinder one face of the developing enoate system. Post-reaction, the (E)-configuration is confirmed through ¹H NMR coupling constants (J = 15.8 Hz) between the β-vinylic proton (δ 7.52 ppm) and α-proton (δ 6.28 ppm), consistent with trans-diaxial orientation [4].
Table 2: Stereochemical Outcomes of Prop-2-enoic Acid Derivatives
Catalyst System | Reaction Temp (°C) | (E):(Z) **Ratio | ee (%) | Application to Target Compound |
---|---|---|---|---|
L-Proline/TEA | 25 | 92:8 | 85 | Limited success |
Bu₂Sn(OAc)₂ | 80 | 99:1 | 98 | Optimal for scale-up |
Ti(OⁱPr)₄/BINOL | -20 | 95:5 | 99 | Experimental stage |
ZrCl₄/DBU | 60 | 97:3 | 90 | Requires optimization |
Solid-phase synthesis revolutionizes the production of carbamoyl-substituted conjugated systems by enabling precise control over molecular architecture. The Wang resin-bound strategy employs a hydroxymethylpolystyrene resin to anchor protected 4-phenoxyaniline through a cleavable ester linkage [10]. Subsequent carbodiimide-mediated coupling with tert-butyl acrylate builds the prop-2-enoic acid backbone, followed by selective deprotection using trifluoroacetic acid. This approach achieves stepwise yield efficiencies exceeding 93% per reaction cycle, with final product purity >98% after cleavage [10].
The methodology facilitates combinatorial library generation by introducing diverse carboxylic acids during the acylation step. For 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, the solid-phase approach reduces purification challenges associated with the polar carboxylic acid functionality. After assembly, the product is liberated from the resin using 20% hexafluoroisopropanol in dichloromethane, which preserves the acid-sensitive phenoxy group while achieving quantitative cleavage [10]. The technique demonstrates excellent functional group tolerance, accommodating electron-rich aromatics without side reactions, as confirmed by LC-MS analysis showing <0.5% impurities in the final product [2] [10].
The bifunctional nature of 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid enables diverse post-synthetic modifications that expand its utility as a synthetic intermediate. The carboxylic acid undergoes selective esterification with alcohols (methanol, ethanol, benzyl alcohol) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), producing ester derivatives in 75-92% yield without affecting the carbamoyl group [4]. These esters demonstrate enhanced cell permeability while maintaining the crucial (E)-configuration, as verified by NOESY spectroscopy showing transoid proton correlations.
The compound's α,β-unsaturated system participates in Michael additions with biological thiols like glutathione, forming stable adducts that facilitate drug delivery applications. This reactivity is quantified through kinetic studies in phosphate buffer (pH 7.4), revealing second-order rate constants of 3.8 M⁻¹min⁻¹ at 37°C . Additionally, the carbamoyl nitrogen undergoes selective alkylation using phase-transfer catalysts, producing N-alkyl derivatives that exhibit altered hydrogen-bonding capabilities. These modifications demonstrate remarkable functional group compatibility, preserving the integrity of the diphenylether moiety while introducing new pharmacophores at either terminus [4].
Table 3: Strategic Modifications of 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid
Modification Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Esterification | DCC/DMAP, ROH, 0°C, 2h | Alkyl esters | Prodrug development |
Amide Formation | EDCI/HOBt, RNH₂, DMF, rt | Secondary amides | Bioisosteric replacement |
Michael Addition | GSH, pH 7.4 buffer, 37°C | Glutathione conjugate | Toxicity mitigation strategies |
Decarboxylative Coupling | Cu(OAc)₂, pyridine, 120°C | Dehydro analog | Extended conjugation studies |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: